molecular formula C9H17NO3 B069443 3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid CAS No. 181289-15-6

3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid

Cat. No.: B069443
CAS No.: 181289-15-6
M. Wt: 187.24 g/mol
InChI Key: NPDKTSLVWGFPQG-UHFFFAOYSA-N
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Description

3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid is a chemical compound with the molecular formula C9H17NO3 and a molecular weight of 187.24 g/mol . This compound is known for its unique structure, which includes an amino group, a keto group, and a carboxylic acid group. It is primarily used in research and industrial applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid typically involves the reaction of hexanoic acid derivatives with amino and keto functional groups. One common method includes the use of protected amino acids and subsequent deprotection steps to yield the desired compound . The reaction conditions often involve mild temperatures and the use of catalysts to facilitate the formation of the compound.

Industrial Production Methods

Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities under controlled conditions. This process ensures high purity and consistency, which is crucial for its use in research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The keto group can be reduced to form hydroxyl derivatives.

    Substitution: The amino group can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include oxo derivatives, hydroxyl derivatives, and substituted amino acid derivatives. These products are often used as intermediates in further chemical synthesis .

Scientific Research Applications

3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid involves its interaction with specific molecular targets and pathways. The amino and keto groups allow it to participate in various biochemical reactions, including enzyme catalysis and metabolic processes. These interactions can influence cellular functions and biochemical pathways, making it a valuable compound in research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and biological processes. This versatility makes it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

3-(2-amino-2-oxoethyl)-5-methylhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-6(2)3-7(4-8(10)11)5-9(12)13/h6-7H,3-5H2,1-2H3,(H2,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPDKTSLVWGFPQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CC(=O)N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60446389
Record name 3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181289-15-6
Record name 3-(Carbamoylmethyl)-5-methylhexanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=181289-15-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexanoic acid, 3-(2-amino-2-oxoethyl)-5-methyl
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Synthesis routes and methods I

Procedure details

In another step of the method, 3-isobutylglutaric acid anhydride is reacted with ammonia to form (±)-3-(carbamoylmethyl)-5-methylhexanoic acid. In this step, the cyclic anhydride is opened and one of the carbonyl groups is converted to an amide. (±)-3-(carbamoyl methyl)-5-methylhexanoic acid can be recrystallized from a number of solvents including ethyl acetate, water, chloroform and 2-butanone.
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Synthesis routes and methods II

Procedure details

Combining (±)-3-(carbamoylmethyl)-5-methylhexanoic acid with (S)-(-)-α-phenylethylamine in a solution to obtain the (S)-(-)-α-phenylethylamine salt of (S)-(+)-3-(carbamoylmethyl)-5-methylhexanoic acid, which crystallizes out of the solution;
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Synthesis routes and methods III

Procedure details

Aqueous ammonia (308 g of 28% ammonium hydroxide, 5.06 mol), water (431 g), and methyl tert-butyl ether (200 g) are combined and cooled to 15° C. 3-Isobutylglutaric acid anhydride is added and the reaction mixture is allowed to warm to 50° to 60° C. The reaction mixture is cooled to 20°-25° C. The solvent is evaporated and the pH of the solution is adjusted to 1.0 with concentrated hydrochloric acid. Water (200 mL) is added and the mixture is filtered. The solid is washed with water (200 mL). The solid is dried under reduced pressure to give 408 g of (±)-3-(carbamoylmethyl)-5-methylhexanoic acid as an off-white solid. (±)-3-(Carbamoylmethyl)-5-methylhexanoic acid has a melting point in the range of about 107.5° to about 108.5° C. 1H-NMR (DMSO-d6, 200 MHz): δ 0.84 (d, 6H, J=6.5 Hz), 1.07-1.17 (m, 2H), 1.50-1.72 (m, 1H), 1.98-2.25 (m, 5H), 6.75 (s, 1H), 7.30 (s, 1H), 11.6 (s, 1H). IR (KBr): 592.0, 655.7, 700.0, 1010.5, 1133.9, 1214.9, 1241.9, 1278.6, 1294.0, 1427.1, 1461.8, 1585.2, 1668.1, 1700.9, 2514.7, 2622.7, 2962.1, 3220.5, 3367.1 cm-1.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the Y-shaped structure of 3-(2-amino-2-oxoethyl)-5-methylhexanoic acid?

A: The Y-shaped structure of this compound, also known as 3-Carbamoymethyl-5-methylhexanoic acid, is crucial for its crystal packing and potentially influences its physical and chemical properties. This unique shape, with the methine carbon acting as a junction point, leads to specific dihedral angles between the three segments []. These angles, determined as 77.7(3)°, 86.2(9)°, and 19.9(2)° by single crystal X-ray diffraction, dictate the molecule's spatial arrangement within the crystal lattice []. This arrangement, stabilized by O–H⋯O and N–H⋯O hydrogen bonds, forms an infinite two-dimensional architecture []. Understanding this structure is essential for exploring its applications in various fields.

Q2: How is 3-Carbamoymethyl-5-methylhexanoic acid synthesized, and what are the advantages of the reported methods?

A: Several synthetic routes for 3-Carbamoymethyl-5-methylhexanoic acid have been explored, with a focus on efficiency and cost-effectiveness. One method involves a three-step process starting with the reaction of cyanoacetamide and isovaleric aldehyde to yield 3-isobutylglutaric acid []. This acid is then converted to 3-isobutylglutaric anhydride, which subsequently reacts with ammonia to produce racemic 3-Carbamoymethyl-5-methylhexanoic acid []. This method boasts high yields exceeding 80% for each step and utilizes readily available starting materials [].

Q3: What are the potential applications of 3-Carbamoymethyl-5-methylhexanoic acid based on its calculated properties?

A: Theoretical calculations suggest potential applications for 3-Carbamoymethyl-5-methylhexanoic acid in the field of nonlinear optics. Density functional theory (DFT) calculations have been used to estimate its linear refractive index and third-order nonlinear susceptibility (χ(3)) []. The calculated χ(3) value at a specific frequency (ω = 0.086 a.u.) is significant compared to experimental data from other organic crystals, indicating its potential as a nonlinear optical (NLO) material []. This suggests its possible use in optical communication, data storage, and other photonic technologies.

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